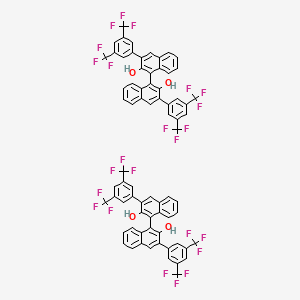

(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol

Description

(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol (CAS: 849939-13-5) is a chiral binaphthol derivative featuring two 3,5-bis(trifluoromethyl)phenyl substituents at the 3 and 3' positions of the naphthol rings. Its molecular formula is C₃₆H₁₈F₁₂O₂, with a molecular weight of 710.51 g/mol . This compound is widely utilized in asymmetric catalysis as a chiral ligand due to its strong electron-withdrawing trifluoromethyl groups and rigid binaphthyl backbone, which enhance enantioselectivity in reactions such as hydrogenation and cross-coupling .

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C36H18F12O2/c2*37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h2*1-16,49-50H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJABXNSFIPILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H36F24O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1421.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol typically involves the coupling of two naphthol units. One common method is the oxidative coupling of 2-naphthol derivatives in the presence of an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. For example, whole-cell biocatalysts such as Candida tropicalis have been employed in the asymmetric reduction of precursor compounds to produce enantiomerically pure (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthol units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives. Substitution reactions can introduce halogen, alkyl, or other functional groups into the naphthol units.

Scientific Research Applications

Asymmetric Synthesis

Chiral Catalyst : The compound serves as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure compounds. For instance, it has been effectively utilized in the asymmetric synthesis of various pharmaceuticals where the stereochemistry is crucial for biological activity.

Case Study : A notable application includes its use in the synthesis of chiral amines and alcohols, where it enhances the selectivity of reactions involving prochiral substrates. Research indicates that using (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol in catalytic systems can lead to high yields and excellent enantiomeric excesses .

Organocatalysis

Catalytic Activity : The compound has shown promise as an organocatalyst, particularly in reactions such as Michael additions and Diels-Alder reactions. Its trifluoromethyl groups enhance the electrophilicity of substrates, facilitating smoother reaction pathways.

Research Findings : Studies have demonstrated that when (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol is employed as a catalyst in Diels-Alder reactions, it significantly improves reaction rates and yields compared to traditional catalysts .

Material Science

Polymer Chemistry : The compound's unique properties make it suitable for applications in polymer science. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Application Example : In one study, incorporating (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol into polycarbonate matrices resulted in improved thermal resistance and reduced flammability .

Biological Applications

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to interact with biological molecules can lead to the development of new therapeutic agents.

Case Study : In vitro assays have indicated that (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol can inhibit the growth of certain cancer cell lines, providing a potential pathway for drug development .

Mechanism of Action

The mechanism of action of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective catalyst in various chemical transformations .

Comparison with Similar Compounds

Key Properties

Comparison with Structural Analogs

Dimethylphenyl-Substituted Binaphthols

Example :

Comparison :

Spirobiindene Derivatives

Example :

Comparison :

Triisopropylphenyl-Substituted Binaphthols

Example :

Comparison :

- Bulkiness : The triisopropylphenyl groups are significantly bulkier than -CF₃ or -CH₃, creating extreme steric hindrance. This may limit substrate access in catalytic applications but improve selectivity in sterically demanding reactions.

- Lipophilicity : Higher molecular weight and alkyl substituents enhance lipophilicity compared to the target compound .

Data Tables

Table 1. Molecular and Physical Properties

Table 2. Functional Comparison

| Property | Target Compound | Dimethyl Analog | Spirobiindene Derivative |

|---|---|---|---|

| Electron Effects | Strongly electron-withdrawing | Electron-donating | Strongly electron-withdrawing |

| Steric Hindrance | High (-CF₃) | Moderate (-CH₃) | Moderate (spiro core) |

| Catalytic Utility | Enantioselective hydrogenation | Broad substrate compatibility | Sterically constrained reactions |

Biological Activity

(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol is a synthetic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of bisphenols and has garnered attention due to its applications in medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C₁₈H₁₂F₆O₂

- Molecular Weight : 384.28 g/mol

- CAS Number : 2849939-13-5

- Structure : The compound features two naphthol units connected by a bis(trifluoromethyl)phenyl moiety, enhancing its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups can enhance the binding affinity of these compounds to bacterial targets, potentially increasing their efficacy against resistant strains.

- Mechanism of Action : The antimicrobial activity is thought to be mediated through disruption of bacterial cell membranes and inhibition of protein synthesis. This mechanism is supported by findings that halogenated compounds can alter membrane permeability and affect cellular metabolism .

Anticancer Properties

Research has demonstrated that (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells through multiple pathways, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of caspase pathways

A study highlighted its effectiveness in suppressing the growth of liver cancer cells, suggesting a potential role in cancer therapy .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol against Gram-positive and Gram-negative bacteria. Results indicated strong activity against Staphylococcus aureus and Enterococcus faecalis but limited effects on Gram-negative strains such as Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Enterococcus faecalis | 22 |

| Escherichia coli | 10 |

Study 2: Cytotoxicity Assay

In vitro assays evaluated the cytotoxic effects of the compound on human liver cancer cell lines (HepG2). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.